Petromyzonol

概览

描述

Synthesis Analysis

Petromyzonol synthesis has been detailed through various approaches, including the transformation of cholic acid into petromyzonol. The critical conversion involves the inversion of configuration at C-5, achieved by specific oxidation and reduction steps, highlighting the intricate steps required for its synthesis from abundant starting materials (Zhu, Amouzou, & Mclean, 1987). Moreover, the total synthesis of related compounds like (+)-petromyroxol demonstrates the complexity and the synthetic routes employed to replicate these naturally occurring substances (Nookaraju & Kumar, 2015).

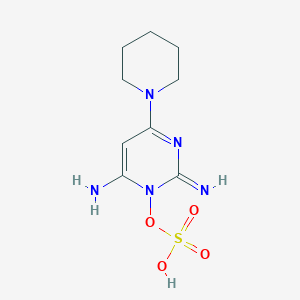

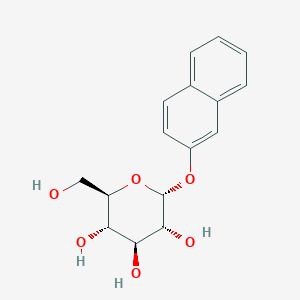

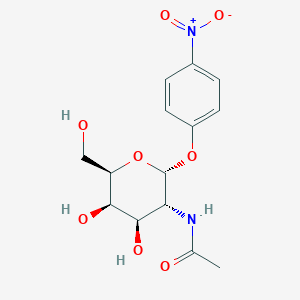

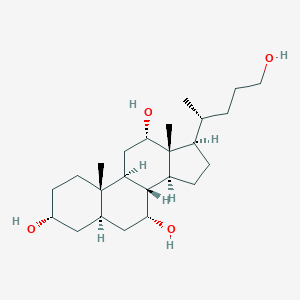

Molecular Structure Analysis

The molecular structure of petromyzonol and related compounds has been elucidated through spectroscopic techniques and comparisons with known compounds. The absolute configuration of petromyzonin, a related compound, was determined by electronic circular dichroism, indicating its potential role as a chemical signal (Li et al., 2013). This structural elucidation is crucial for understanding the biological activity and chemical interactions of these molecules.

Chemical Reactions and Properties

Petromyzonol and its derivatives engage in a variety of chemical reactions, underpinning their biological functions and chemical properties. The compound's ability to form inclusion compounds, or lack thereof, compared to cholic acid derivatives, provides insight into its chemical behavior and interactions with other substances (Sada et al., 1994).

Physical Properties Analysis

The physical properties of petromyzonol, such as its crystalline structure and solubility, are influenced by its molecular arrangement and hydrogen bonding networks. These properties are essential for its biological roles, particularly in aquatic environments where it functions as a chemical signal (Sada et al., 1994).

Chemical Properties Analysis

The chemical properties of petromyzonol, including its reactivity and interactions with biological receptors, are pivotal for its role in sea lamprey biology. Studies on petromyzonol sulfate and its derivatives illustrate the compound's significance as chemoattractants, highlighting the importance of its chemical properties in ecological and biological contexts (Venkatachalam, 2005).

科研应用

晶体结构研究:5α-鲟鳗醇被用于研究有机物质的晶体结构,如胆酸、胆酰胺和甲基胆酸 (Sada et al., 1994)。

心血管研究:鲟鳗醇被用于检查环口动物(如海鳗和七鳃鳗)的心脏,特别是用于研究乙酰胆碱、胆碱酯酶、组胺和儿茶酚胺 (Augustinsson et al., 1956)。

嗅觉生物学:它在海七鳃鳗的生命周期中作为化学引诱物,有助于理解嗅觉的分子生物学 (Venkatachalam, 2005)。

进化生物学:鲟鳗醇硫酸盐既原始又独特,其生物合成研究可以增进我们对分子进化的理解 (Haslewood & Tökes, 1969)。

入侵物种管理:鲟鳗醇在控制入侵鱼类(如海七鳃鳗Petromyzon marinus)方面具有潜力 (Sorensen & Hoye, 2007)。

行为研究:类似3-酮鲟鳗醇硫酸盐的成分吸引排卵的雌性海七鳃鳗,影响它们的行为,这对综合管理策略至关重要 (Siefkes et al., 2005)。

化学信号:另一种衍生物鲟鳗素作为一种化学信号,在极低浓度下可检测到,突显了它在电嗅图反应中的作用 (Li et al., 2013)。

Safety And Hazards

未来方向

While specific future directions for Petromyzonol research are not detailed in the search results, it is worth noting that the compound plays a significant role in the life cycle of sea lampreys, acting as a pheromone and oviposition chemical attractant . This suggests potential areas of future research in understanding the biological mechanisms of sea lampreys and other similar species.

性质

IUPAC Name |

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,25-28H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSROUVLRAQRBY-JLIFGLSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Petromyzonol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)